molecular formula C18H19ClN2O2 B1443878 N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide CAS No. 1391051-79-8

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide

Cat. No. B1443878
M. Wt: 330.8 g/mol
InChI Key: KAXDPJWZBVWQEG-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is an impurity of Levocetirizine , a third-generation antihistamine used in the treatment of allergic diseases . Its molecular formula is C18H19ClN2O2 and it has a molecular weight of 330.81 .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is complex with multiple functional groups. It includes two benzyl groups attached to nitrogen atoms, an amide group, and a chloroacetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide are not available, related benzylamines can undergo various reactions. For instance, they can be deprotected by hydrogenolysis to yield free α-amino phosphonic acids . They can also undergo oxidative debenzylation to yield the corresponding amides and carbonyl compounds .


Physical And Chemical Properties Analysis

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide has a boiling point of 569.8±50.0 °C and a density of 1.222±0.06 g/cm3 .

Scientific Research Applications

Application 1: DNA Interaction Studies

  • Methods : Techniques like UV spectroscopy and fluorescence spectroscopy were employed to investigate the binding of the complex to calf thymus DNA .
  • Results : The studies suggested that the complex binds to DNA through electrostatic interactions only, with a binding constant of (1.02 \times 10^4 \text{mol}^{-1} \text{L}) .

Application 2: Crystal Structure Analysis

  • Methods : X-ray crystallography was used to elucidate the structure .
  • Results : The crystal structure showed a dinuclear complex with two identical five-coordinate Ni (II) atoms .

Application 3: Organic Synthesis

  • Methods : The synthesis involved alkylation reactions and was characterized by melting point determination and NMR spectroscopy .
  • Results : The product featured hydrogen-bonded dimers forming a 14-membered ring .

Application 4: Enzyme Inhibition Studies

  • Methods : Synthesis of derivatives followed by biological evaluation .

Application 7: Protective Group in Organic Synthesis

  • Methods : Protection of amines is typically achieved through reactions with benzyl chlorides under basic conditions or with benzyl alcohols in the presence of catalysts .
  • Results : The protected amines can be deprotected under specific conditions, such as hydrogenolysis, to yield the free amine .

Application 8: Catalysis

  • Summary : The compound may be used in catalytic systems, such as those involving N-heterocyclic carbene-phosphine iridium complexes, for N-monoalkylation of amides with alcohols via hydrogen transfer .
  • Methods : The catalytic process involves low catalyst loadings and short reaction times, providing high yields of the desired products .
  • Results : The reaction is efficient and atom-economic, suitable for a broad range of substrates .

Application 9: Photoredox-Catalyzed Reactions

  • Methods : These reactions are driven by visible light and can lead to the formation of secondary amides or the conversion of certain amides to quinazolinones .
  • Results : The process allows for the transformation of benzyl-protected amines to other functional groups under mild conditions .

Application 10: Metal Complex Formation

  • Summary : The compound can form complexes with transition metals, such as nickel (II), which have been studied for their DNA interaction properties .
  • Methods : The complex formation often involves the reduction of Schiff base analogs and subsequent characterization techniques like UV and fluorescence spectroscopy .
  • Results : The metal complexes exhibit specific binding properties to DNA, which can be quantified by their binding constants .

Application 11: Enantioselective Synthesis

  • Methods : One-pot lipase-catalyzed reactions have been employed for the enantioselective synthesis of related compounds .
  • Results : Such methods can result in high enantioselectivity, producing predominantly one enantiomer over the other .

Application 12: Molecular Modeling Studies

  • Methods : Computational tools like docking simulations and molecular dynamics are used to predict the interaction of the compound with biological targets .
  • Results : These studies can provide insights into the potential efficacy of the compound as a therapeutic agent .

Application 13: Synthesis of Amaryllidaceae Alkaloids

  • Methods : Synthetic routes have been developed to produce these alkaloids from related benzylamine derivatives .
  • Results : The synthesis of these alkaloids is crucial as they possess various pharmacological properties .

Application 14: Formation of Hydrogen-Bonded Dimers

  • Methods : X-ray crystallography has been used to determine the structure featuring hydrogen-bonded dimers .
  • Results : The formation of a 14-membered ring through hydrogen bonding was observed .

properties

IUPAC Name

N-benzyl-2-[benzyl-(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-11-18(23)21(13-16-9-5-2-6-10-16)14-17(22)20-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDPJWZBVWQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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